2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid
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Overview
Description
2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazoline core structure, which is fused with a phenyl group and a sulfanyl-acetic acid moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenylquinazoline, which can be obtained through the cyclization of anthranilic acid derivatives with appropriate reagents.
Formation of Sulfanyl Group: The phenylquinazoline is then reacted with a thiol compound to introduce the sulfanyl group at the 4-position of the quinazoline ring.
Acetic Acid Addition: Finally, the sulfanyl-quinazoline derivative is treated with chloroacetic acid under basic conditions to form the acetic acid moiety.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid can be compared with other quinazoline derivatives, such as:
2-(4-Bromophenyl)quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency and selectivity.
Erlotinib and Gefitinib: These are well-known quinazoline derivatives used as anticancer drugs targeting the epidermal growth factor receptor (EGFR).
The uniqueness of this compound lies in its specific structural features, such as the sulfanyl-acetic acid moiety, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C16H12N2O2S |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-(2-phenylquinazolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C16H12N2O2S/c19-14(20)10-21-16-12-8-4-5-9-13(12)17-15(18-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI Key |
GHNJOMYGINTXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)O |
Origin of Product |
United States |
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